molecular formula C21H24NO5P B12943781 Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate

Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate

Cat. No.: B12943781
M. Wt: 401.4 g/mol
InChI Key: BOZDWNQFCFFVIQ-UHFFFAOYSA-N
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Description

Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a diethoxyphosphoryl group, and an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H24NO5P

Molecular Weight

401.4 g/mol

IUPAC Name

benzyl 5-(diethoxyphosphorylmethyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C21H24NO5P/c1-3-26-28(24,27-4-2)15-17-10-11-19-18(12-17)13-20(22-19)21(23)25-14-16-8-6-5-7-9-16/h5-13,22H,3-4,14-15H2,1-2H3

InChI Key

BOZDWNQFCFFVIQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC2=C(C=C1)NC(=C2)C(=O)OCC3=CC=CC=C3)OCC

Origin of Product

United States

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